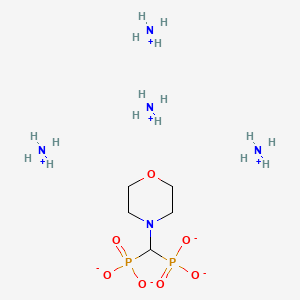
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate is a chemical compound with the molecular formula C8H8KN3O3S2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate typically involves the reaction of 2-hydrazono-2,3-dihydro-3-methylbenzothiazole with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in the yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality .
化学反应分析
Types of Reactions
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce hydrazine derivatives .
科学研究应用
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-6-sulphonate include:
- 2-hydrazono-2,3-dihydro-3-methylbenzothiazole
- Potassium benzothiazole-6-sulphonate
- 2,3-dihydro-3-methylbenzothiazole-6-sulphonate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
65540-57-0 |
|---|---|
分子式 |
C8H8KN3O3S2 |
分子量 |
297.4 g/mol |
IUPAC 名称 |
potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-6-sulfonate |
InChI |
InChI=1S/C8H9N3O3S2.K/c1-11-6-3-2-5(16(12,13)14)4-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+; |
InChI 键 |
FRBWOMAJEDCGPE-VRTOBVRTSA-M |
手性 SMILES |
CN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] |
规范 SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















